7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Overview
Description
“7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride” is a compound with the CAS Number: 2250241-96-2 . It has a molecular weight of 218.13 and its IUPAC name is (S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H/t10-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds like 1,2,3,4-Tetrahydro-1-naphthylamine have been used in the preparation of new chiral phosphine-aminophosphine ligands .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
1. Large-Scale Stereoselective Synthesis
Han et al. (2007) developed a multikilogram-scale, stereoselective process for the synthesis of a related compound, demonstrating its potential for large-scale production. This process achieved high chemical and stereochemical purity, suggesting its applicability in the synthesis of complex organic compounds (Han et al., 2007).
2. Transformation into Dihydroxy-Naphthoquinones
Polonik et al. (2011) described a method for transforming related tetrahydronaphthalene derivatives into 7-chloro-dihydroxy-1,4-naphthoquinones. This transformation is crucial for the synthesis of various organic compounds, showcasing the versatility of tetrahydronaphthalene derivatives in chemical synthesis (Polonik et al., 2011).
3. Synthesis of Bioactive Compounds
Men Wei-dong (2013) explored the synthesis of 1,2,3,4-tetrahydronaphthalen-1-amine derivatives, which are important intermediates for bioactive compounds. This research highlights the role of tetrahydronaphthalene derivatives in the synthesis of biologically active molecules (Men Wei-dong, 2013).
4. Synthesis of Tumor Inhibitory and Antioxidant Compounds
Hamdy et al. (2013) synthesized various tetrahydronaphthalene derivatives with potential tumor inhibitory and antioxidant activities. This study underscores the pharmaceutical potential of these compounds in developing new treatments (Hamdy et al., 2013).
5. Molecular Structure and Oxidation Reactions
Malkova et al. (2014) investigated the molecular structure and oxidation reactions of a compound derived from tetrahydronaphthalene. This research provides insights into the chemical properties and reactivity of tetrahydronaphthalene derivatives (Malkova et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
It is structurally similar to 2-aminotetralin, which has been shown to interact with serotonin and norepinephrine transporters .
Mode of Action
This is based on its structural similarity to 2-Aminotetralin .
Biochemical Pathways
Given its potential interaction with serotonin and norepinephrine transporters, it may influence the serotonin and norepinephrine pathways, affecting mood and cognition .
Result of Action
Based on its potential interaction with serotonin and norepinephrine transporters, it may have effects on mood and cognition .
Properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1,3,5,10H,2,4,6,12H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDKNKYAMAVYQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696309 | |
Record name | 7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159825-40-7, 63823-26-7 | |
Record name | 2-Naphthalenamine, 7-chloro-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159825-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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